![molecular formula C29H22O15 B1211531 Epigallocatechin 3,5-digallate CAS No. 37484-73-4](/img/structure/B1211531.png)
Epigallocatechin 3,5-digallate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epigallocatechin 3,5-digallate: is a polyphenolic compound found predominantly in green tea. It belongs to the catechin family, which is known for its potent antioxidant properties. This compound has garnered significant attention due to its potential health benefits, including anti-inflammatory, antiviral, and anticancer activities .
Wissenschaftliche Forschungsanwendungen
Epigallocatechin 3,5-digallate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study polyphenolic chemistry and antioxidant mechanisms.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its potential therapeutic effects in treating cancer, neurodegenerative diseases, and viral infections
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Epigallocatechin 3,5-digallate can be synthesized through various chemical reactions involving the esterification of epigallocatechin with gallic acid. The process typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources such as green tea leaves. Techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Epigallocatechin 3,5-digallate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of dimers and other oxidative products.
Reduction: Although less common, reduction reactions can modify the structure of the compound.
Substitution: Various substitution reactions can occur, particularly involving the hydroxyl groups on the catechin structure.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents like sodium borohydride can be used under mild conditions.
Substitution: Reagents such as acyl chlorides and anhydrides are used in the presence of catalysts.
Major Products:
Oxidation: Dimers such as theasinensin A and D are formed.
Reduction: Reduced forms of the catechin structure.
Substitution: Various esterified and etherified derivatives.
Wirkmechanismus
The mechanism of action of epigallocatechin 3,5-digallate involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Effects: Inhibits pro-inflammatory cytokines and modulates immune responses.
Antiviral Mechanism: Interferes with viral entry and replication by binding to viral proteins.
Anticancer Activity: Inhibits cell proliferation and induces apoptosis in cancer cells through various signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Epigallocatechin gallate (EGCG): Another catechin found in green tea with similar antioxidant and anticancer properties.
Epicatechin gallate (ECG): Shares structural similarities and exhibits comparable biological activities.
Epicatechin (EC): A simpler catechin with antioxidant properties but less potent than epigallocatechin 3,5-digallate.
Uniqueness: this compound is unique due to its dual gallate groups, which enhance its antioxidant capacity and biological activity compared to other catechins .
Eigenschaften
CAS-Nummer |
37484-73-4 |
---|---|
Molekularformel |
C29H22O15 |
Molekulargewicht |
610.5 g/mol |
IUPAC-Name |
[(2R,3R)-7-hydroxy-5-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C29H22O15/c30-13-7-21-14(22(8-13)43-28(40)11-3-17(33)25(38)18(34)4-11)9-23(27(42-21)10-1-15(31)24(37)16(32)2-10)44-29(41)12-5-19(35)26(39)20(36)6-12/h1-8,23,27,30-39H,9H2/t23-,27-/m1/s1 |
InChI-Schlüssel |
RKUDRJTZBDEGNP-YIXXDRMTSA-N |
Isomerische SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
SMILES |
C1C(C(OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
Kanonische SMILES |
C1C(C(OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.